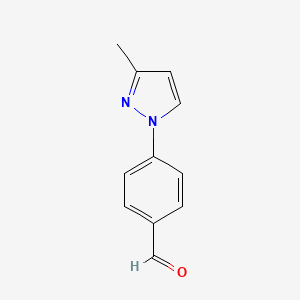

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

Key Structural Features

- Benzaldehyde Core : Aromatic benzene ring (C6H4) with a formyl group (CHO) at the para position.

- Pyrazole Ring : Five-membered ring with nitrogen atoms at positions 1 and 2, substituted with a methyl group at N1.

- Connectivity : The pyrazole is bonded to the benzaldehyde via a single bond between the benzene carbon (C4) and the pyrazole nitrogen (N1).

The molecular formula is C11H10N2O , with a molecular weight of 186.21 g/mol . The SMILES notation, O=Cc1ccc(cc1)n1ccc(n1)C, accurately represents the connectivity.

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-7-13(12-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCHHKXIMMFZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79382-71-1 | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 4-formylbenzoic acid or its derivatives. One common method is the condensation reaction between 3-methyl-1H-pyrazole and 4-formylbenzoic acid in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: 4-(3-methyl-1H-pyrazol-1-yl)-2-nitrobenzaldehyde or 4-(3-methyl-1H-pyrazol-1-yl)-2-bromobenzaldehyde.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde exhibit significant anticancer properties. A study evaluated the cytotoxic effects of these compounds on various cancer cell lines, including MCF-7 breast cancer cells. The results demonstrated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM, suggesting their potential as anticancer agents .

Table: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | RKO | 20 | Cell cycle arrest |

| Compound C | HeLa | 25 | Inhibition of proliferation |

In addition to anticancer properties, this compound has been investigated for its antioxidant activity. Studies using DPPH assays showed that certain derivatives exhibited radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Materials Science Applications

The compound has also found applications in materials science, particularly in the development of new materials with specific electronic or optical properties. Its unique structure allows it to act as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Table: Applications in Materials Science

| Application Area | Description |

|---|---|

| Organic Electronics | Used as a precursor for organic semiconductors. |

| Coatings | Incorporated into formulations for enhanced durability. |

| Sensors | Developed into sensing materials due to its reactivity. |

Agrochemical Applications

The potential use of this compound in agrochemicals is also noteworthy. Research suggests that compounds derived from this structure may exhibit herbicidal or insecticidal properties, making them candidates for further exploration in agricultural applications .

Case Study: Anticancer Evaluation

A study conducted on the anticancer effects of this compound derivatives involved testing their cytotoxicity against colorectal RKO carcinoma cells. The results indicated that several compounds showed promising activity, leading to further investigations into their mechanisms of action and potential therapeutic uses .

Case Study: Synthesis and Characterization

Another research effort focused on synthesizing novel pyrazole derivatives using this compound as a key starting material. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures and paving the way for evaluating their biological activities .

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Reactivity : The absence of electron-withdrawing groups (e.g., Cl in 76205-19-1) makes 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde less reactive in nucleophilic substitutions but more amenable to condensations (e.g., Schiff base formation, as seen in oxazepine derivatives ).

Biological Activity

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with a 3-methyl-1H-pyrazol-1-yl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula: C11H10N2O

- CAS Number: 79382-71-1

- Structure: The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is attributed to its interaction with various biological targets. Similar compounds have demonstrated cytotoxic effects on human cell lines through mechanisms such as apoptosis induction and interference with cellular signaling pathways. The following pathways are particularly relevant:

- Antioxidant Activity: Compounds with similar structures have shown significant radical scavenging activity, indicating potential protective effects against oxidative stress .

- Cytotoxicity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells .

Antimicrobial Properties

Studies have investigated the antimicrobial efficacy of pyrazole derivatives, including this compound. This compound has been explored for its potential to inhibit bacterial and fungal growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has shown promise in anticancer research. Notable findings include:

- Cytotoxic Effects: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, derivatives of pyrazole have been reported to exhibit significant cytotoxicity against breast cancer cell lines (MDA-MB-231) and colorectal cancer cells (RKO) .

- Mechanistic Insights: The compound's ability to activate apoptotic pathways suggests that it may serve as a lead compound for developing new anticancer therapies .

Study 1: Cytotoxicity Evaluation

A recent study synthesized several pyrazole derivatives and evaluated their cytotoxic effects on RKO colorectal carcinoma cells. Among the tested compounds, those containing the pyrazole ring exhibited higher cytotoxicity compared to controls, with some inducing apoptosis in a dose-dependent manner .

| Compound | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 12.5 | RKO | Apoptosis induction |

| Pyrazole derivative X | 8.0 | MDA-MB-231 | Cell cycle arrest and apoptosis |

Study 2: Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using the DPPH assay. Results indicated that this compound exhibited significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Q & A

Q. What are the standard synthetic routes for 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, and how are reaction conditions optimized?

The compound is commonly synthesized via cycloaddition or nucleophilic substitution reactions. For example, a Schiff base intermediate (e.g., 4-(benzylideneamino)benzaldehyde) can react with heterocyclic precursors like phthalic anhydride under reflux in ethanol or methanol. Reaction optimization includes adjusting temperature, solvent polarity, and catalyst loading (e.g., K₂CO₃ for nucleophilic substitutions) to enhance yield and purity . TLC and melting point analysis are used to monitor progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR : To confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (C=N ~1600 cm⁻¹) .

- ¹H-NMR : For resolving aromatic protons (δ 7.5–8.5 ppm), aldehyde proton (δ ~9.8–10.2 ppm), and methyl groups on the pyrazole ring (δ ~2.5 ppm) .

- Elemental analysis : To validate molecular formula consistency .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated via:

- TLC : Using silica gel plates and UV visualization to confirm single spots .

- Melting point analysis : Sharp melting points (e.g., 97.5–99°C for related analogs) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL enables precise determination of bond lengths, angles, and stereochemistry. For example, SHELXL refines disordered structures by partitioning occupancy factors and applying restraints to thermal parameters . This is critical when NMR or IR data are insufficient to distinguish tautomeric forms or regioisomers.

Q. What strategies mitigate contradictions in reactivity data during functionalization of the benzaldehyde moiety?

Conflicting reactivity (e.g., unexpected regioselectivity in Wittig reactions) can arise from steric effects of the pyrazole ring. Methodological approaches include:

- Computational modeling : DFT calculations to predict electron density maps and reactive sites .

- In situ monitoring : React-IR or LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can this compound serve as a precursor in designing bioactive molecules?

The aldehyde group enables condensation reactions to form Schiff bases or hydrazones with pharmacophores. For instance:

- Anticancer agents : Derivatives like N,N’-(Arylmethylene)bisamides show cytotoxicity via DHFR inhibition .

- Antimicrobials : Pyrazole-benzaldehyde hybrids disrupt bacterial cell walls or enzyme active sites . Biological evaluation involves in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to validate target interactions .

Q. What advanced techniques address challenges in quantifying trace impurities in this compound?

- HPLC-MS : Detects impurities at ppm levels by comparing retention times and mass fragmentation patterns with standards .

- ²⁹Si NMR : For silicone-based contaminants from reaction vessels, which are common in organometallic syntheses .

Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals or low-symmetry space groups .

- Synthesis : Prioritize anhydrous conditions for aldehyde stability, and employ Schlenk techniques for air-sensitive intermediates .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.